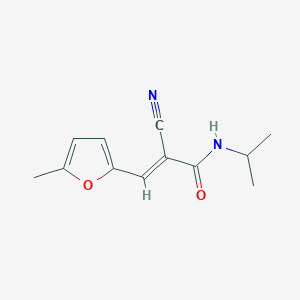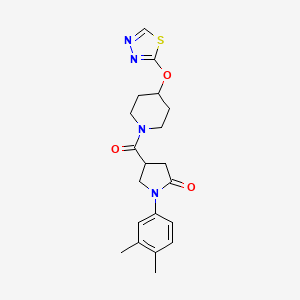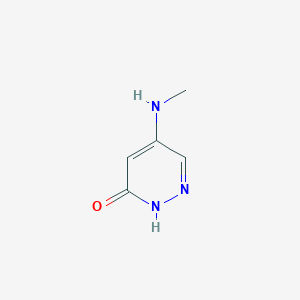
4,5-Dimethoxy-2-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Oxidative and Bromination Reactions
4,5-Dimethoxy-2-methylbenzene-1-thiol, similar to its related compounds, has been studied in various oxidation and bromination reactions. For instance, Kim et al. (2001) explored the facile oxidation of fused 1,4-dimethoxybenzenes, demonstrating controlled bromination or oxidative demethylation reactions (Kim, Choi, Lee, & Chi, 2001). This indicates the chemical's potential in fine-tuning organic synthesis processes.
Chromatographic Applications
McLellan and Thornalley (1992) described the synthesis and use of 1,2-diamino-4,5-dimethoxybenzene derivatives, closely related to this compound, in chromatography for the fluorimetric assay of methylglyoxal (McLellan & Thornalley, 1992). This highlights its role in analytical chemistry, particularly in the detection and quantification of specific compounds.
Synthesis of Derivatives and Biologically Active Compounds
Research also focuses on synthesizing various derivatives of this compound and their biological activities. Imakura et al. (1994) explored the regioselective cleavage of aromatic methylenedioxy rings to synthesize phenothiazine analogs, evaluating their Ca2+ antagonistic activities (Imakura et al., 1994). Such studies are vital for developing new pharmaceuticals and understanding molecular interactions in biological systems.
Applications in Molecular Electronics and Organic Devices
The compound's derivatives have been used to tune the hole injection barrier in molecular electronics and organic devices. Chen et al. (2006) utilized functionalized aromatic thiols, structurally similar to this compound, to significantly reduce the hole injection barrier in organic field-effect transistors and organic solar cells (Chen et al., 2006). This showcases its potential in advancing technology in organic electronics.
Role in Peptide Synthesis
The compound and its derivatives find application in peptide synthesis. Kawakami, Akaji, and Aimoto (2001) demonstrated its use in mediating peptide bond formation, providing a method for synthesizing peptides using recombinant proteins (Kawakami, Akaji, & Aimoto, 2001). This is crucial for biochemical and pharmacological research.
Reductive Electrophilic Substitution in Synthesis
Azzena, Melloni, and Pisano (1993) explored the reductive electrophilic substitution of pyrogallol derivatives, using materials structurally related to this compound, for synthesizing various phenols (Azzena, Melloni, & Pisano, 1993). This highlights its utility in organic synthesis, particularly in the creation of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds are known to interact with benzylic positions .
Mode of Action
Compounds with similar structures are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of the compound with its targets, resulting in changes to the molecular structure.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds .
Pharmacokinetics
The compound’s molecular weight is 18426 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it may influence the structure and function of molecules and cells in which these compounds are involved .
properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZVSNQMNFGKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)
![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)



![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)



